molecular formula C8H6F3NO2 B1457359 5-Methyl-2-(trifluoromethyl)nicotinic acid CAS No. 1245915-92-7

5-Methyl-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1457359
CAS No.: 1245915-92-7
M. Wt: 205.13 g/mol
InChI Key: CYWVURUPVFCNBP-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)nicotinic acid is a heterocyclic compound that belongs to the family of pyridine carboxylic acids. Its IUPAC name is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C8H6F3NO2. The InChI code is 1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(12-3-4)8(9,10)11/h2-3H,1H3,(H,13,14) .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . Its molecular weight is 205.14 g/mol .

Scientific Research Applications

Industrial Synthesis of Nicotinic Acid

Nicotinic acid, an essential nutrient known for its role as an antipelagic agent, is traditionally produced by the oxidation of 5-ethyl-2-methylpyridine, leading to environmentally harmful by-products like nitrous oxide. Recent studies emphasize the need for green chemistry approaches in the industrial synthesis of nicotinic acid from commercially available raw materials, aiming to minimize environmental impact. This direction is crucial for sustainable production practices in the chemical industry (Lisicki, Nowak, & Orlińska, 2022).

Development of Novel Synthetic Derivatives

Research into the derivatives of nicotinic acid, such as niflumic acid and its synthetic counterparts, has revealed insights into their inhibitory effects on biological systems. For instance, the comparative study of these compounds' effects on rat stomach fundus contraction has helped delineate structure-activity relationships, potentially guiding the development of new therapeutic agents with improved efficacy and selectivity (Criddle et al., 2002).

Advancements in Synthesis Methods

Efficient synthesis routes for 2-(trifluoromethyl)nicotinic acid derivatives highlight the innovation in creating intermediates for pharmaceutical applications, including COMT inhibitors. These novel pathways, leveraging simple fluorinated precursors, represent significant advancements in the synthesis of complex molecules, showcasing the potential for creating more effective and specific medicinal compounds (Kiss, Ferreira, & Learmonth, 2008).

Agricultural Applications

Explorations into nicotinic acid derivatives have led to the discovery of compounds with significant herbicidal activity. This research not only expands the potential use of nicotinic acid in agriculture but also opens up avenues for developing eco-friendly herbicides targeting specific weeds without harming the environment or non-target plant species (Yu et al., 2021).

Innovations in Material Science

The development of a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate showcases the potential of green chemistry in creating intermediates for novel anti-infective agents. This method emphasizes the importance of environmentally friendly processes in the pharmaceutical industry, reducing the ecological footprint of medicinal compound synthesis (Mulder et al., 2013).

Mechanism of Action

    Target of action

    Niacin primarily targets the G protein-coupled receptors known as niacin receptors, which play a role in lipid metabolism .

    Mode of action

    Upon binding to its receptors, niacin triggers a series of intracellular reactions that can lead to the reduction of triglycerides and low-density lipoprotein cholesterol levels, and an increase in high-density lipoprotein cholesterol levels .

    Biochemical pathways

    Niacin is involved in various biochemical pathways, including those related to the metabolism of fats, carbohydrates, and proteins. It plays a crucial role in cellular respiration and DNA repair .

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of niacin are well-studied. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted through the kidneys .

    Result of action

    The molecular and cellular effects of niacin’s action include improved lipid profiles, enhanced cellular energy production, and improved DNA repair mechanisms .

    Action environment

    The action, efficacy, and stability of niacin can be influenced by various environmental factors, including diet, lifestyle, and the presence of other medications .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-(trifluoromethyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound can also act as a ligand, binding to specific proteins and altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acid receptors. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions. Its degradation products can have different biochemical properties, potentially leading to altered cellular responses over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can influence the activity of nicotinic acid receptors and related enzymes, affecting metabolic flux and metabolite levels. These interactions can lead to changes in energy production and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to various compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting energy production and metabolic processes .

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(12-3-4)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWVURUPVFCNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208168
Record name 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245915-92-7
Record name 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245915-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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